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Compound of Interest

Compound Name: Despropionyl carfentanil

Cat. No.: B3025690

For Researchers, Scientists, and Drug Development Professionals

Introduction

Despropionyl carfentanil, also known as 4-carbomethoxy-4-anilino-N-phenethylpiperidine, is
recognized primarily as a metabolite of the ultra-potent synthetic opioid, carfentanil. It also
serves as a key precursor in the synthesis of carfentanil and related compounds. While the
pharmacological profile of carfentanil is extensively documented, demonstrating exceptionally
high affinity and potency at the mu (u)-opioid receptor, publicly available data on the specific
pharmacological activity of Despropionyl carfentanil is scarce. This guide provides a
comprehensive overview of the known information regarding Despropionyl carfentanil, placed
in the context of its parent compound, carfentanil. It also details the standard experimental
methodologies that would be employed to fully characterize its pharmacological profile.

Chemical and Physical Properties
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Property Value

) Methyl 4-(phenylamino)-1-(2-
Chemical Name o
phenylethyl)piperidine-4-carboxylate

Molecular Formula C21H26N202

Molecular Weight 338.45 g/mol

CAS Number 61085-55-0

Appearance White to off-white powder

Soluble in organic solvents such as methanol

Solubility 4 DMSO
an

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for carfentanil, which serves as
a critical benchmark for understanding the potential activity of its metabolites and precursors. At
present, specific quantitative pharmacological data for Despropionyl carfentanil is not
available in the peer-reviewed public literature.

ble 1: Opioid indi Hini

Compound Receptor Ki (nM) Radioligand Source
Despropionyl Data not
carfentanil available
5 Data not
available
Data not
K
available
Carfentanil ) 0.02-0.22 [BH]diprenorphine  [1]
o > 1000 [*H]diprenorphine  [2]
K > 1000 [BH]diprenorphine  [2]
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ble 2: In Vi | Effi

Compound Assay ECso (nM) Emax (%) Cell Line Source
Despropionyl Data not Data not
: GTPyS . .

carfentanil available available

Data not Data not
cAMP

available available
Carfentanil GTPyS ~0.1 ~100 CHO-hMOR [2]
cAMP 0.04 100 HEK293-pOR  [3]

Animal

Compound Test Route EDso (ug/lkg) Source
Model

Despropionyl Data not

carfentanil available

Carfentanil Rat Tail-flick V. 0.03 [4]

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to fully
elucidate the pharmacological profile of Despropionyl carfentanil.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Despropionyl carfentanil for the , delta (d),
and kappa (K) opioid receptors.

Materials:

o Cell membranes prepared from cell lines stably expressing the human , &, or kK opioid
receptor (e.g., CHO-hMOR, HEK293-hDOR, CHO-hKOR).

o Radioligand (e.g., [3H]diprenorphine as a non-selective antagonist, or [*(HIDAMGO for y,
[BH]DPDPE for &, and [3H]U69,593 for K).
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o Despropionyl carfentanil stock solution of known concentration.
» Naloxone (for determination of non-specific binding).

» Binding buffer (e.g., 50 mM Tris-HCI, pH 7.4).

e 96-well microplates.

o Glass fiber filters.

 Scintillation cocktail and liquid scintillation counter.

Procedure:

o Cell membranes are thawed and diluted in binding buffer to a final protein concentration of
50-100 p g/well .

o A serial dilution of Despropionyl carfentanil is prepared.

 In a 96-well plate, the following are added in order: binding buffer, cell membranes,
radioligand at a concentration near its K-d, and varying concentrations of Despropionyl
carfentanil or vehicle.

e For non-specific binding control wells, a high concentration of naloxone (e.g., 10 uM) is
added.

e The plate is incubated at room temperature for a specified time (e.g., 60-90 minutes) to
reach equilibrium.

e The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

e The filters are washed multiple times with ice-cold binding buffer to remove unbound
radioligand.

e The filters are dried, and scintillation cocktail is added.

o The radioactivity retained on the filters is quantified using a liquid scintillation counter.
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e The ICso value is determined by non-linear regression analysis of the competition binding
data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = ICso / (1 +
[L]/K-d), where [L] is the concentration of the radioligand and K-d is its dissociation
constant.

In Vitro Functional Assays

1. [3*S]GTPyS Binding Assay

Objective: To determine the potency (ECso) and efficacy (Emax) of Despropionyl carfentanil as
an agonist at the p-opioid receptor.

Materials:

Cell membranes expressing the p-opioid receptor.

[5S]GTPYS.

 GDP.

Assay buffer (e.g., 50 mM Tris-HCI, 100 mM NaCl, 5 mM MgClz, pH 7.4).

Despropionyl carfentanil.

A reference full agonist (e.g., DAMGO).

Procedure:

Cell membranes (10-20 pg protein) are pre-incubated with GDP (e.g., 10 uM) in assay buffer.

Increasing concentrations of Despropionyl carfentanil are added to the reaction tubes.

The reaction is initiated by the addition of [3**S]GTPyS (e.g., 0.1 nM).

The mixture is incubated at 30°C for 60 minutes.

The reaction is terminated by rapid filtration through glass fiber filters.

The filters are washed with ice-cold buffer.
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e The amount of bound [3>S]GTPyS is determined by liquid scintillation counting.

o Data are analyzed using non-linear regression to determine the ECso and Emax values, with
the Emax of DAMGO set as 100%.

2. CAMP Accumulation Assay

Objective: To measure the ability of Despropionyl carfentanil to inhibit adenylyl cyclase
activity via the Gi-coupled p-opioid receptor.

Materials:

Whole cells expressing the p-opioid receptor (e.g., HEK293 or CHO cells).

Forskolin (an adenylyl cyclase activator).

IBMX (a phosphodiesterase inhibitor).

CAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Despropionyl carfentanil.

Procedure:

e Cells are plated in 96-well plates and grown to confluence.

o The growth medium is replaced with stimulation buffer containing IBMX.

o Cells are pre-incubated with increasing concentrations of Despropionyl carfentanil.

o Forskolin is added to all wells (except the basal control) to stimulate cCAMP production.

e The plate is incubated for a defined period (e.g., 30 minutes) at 37°C.

e The reaction is stopped, and the cells are lysed according to the cAMP assay kit protocol.

e The intracellular cAMP concentration is measured.
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¢ The inhibitory effect of Despropionyl carfentanil is quantified, and the 1Cso value is
determined.

Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway

Activates Phosphorylates

Protein Kinase A

CREB Regulates Gene Expression
(Analgesia, etc.)

Carfentanil u-Opioid Receptor

Adenylyl
Cyclase

Click to download full resolution via product page

Caption: Mu-opioid receptor signaling cascade upon agonist binding.

Experimental Workflow for In Vitro Potency
Determination
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Start: Prepare Reagents
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Caption: Workflow for determining in vitro potency using a GTPyS binding assay.

Conclusion
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Despropionyl carfentanil remains a compound of interest primarily due to its relationship with
carfentanil. While its chemical properties are defined, a comprehensive pharmacological profile
is conspicuously absent from the public scientific literature. The experimental protocols and
comparative data for carfentanil provided in this guide offer a framework for the systematic
evaluation of Despropionyl carfentanil. Such studies would be essential to ascertain its
affinity, potency, and efficacy at opioid receptors, and to understand its potential contribution to
the overall pharmacological and toxicological effects observed after carfentanil administration.
Further research is warranted to fill this knowledge gap and to fully characterize this key
metabolite and synthetic precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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